5-ethyl-N-(5-fluoro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-ethyl-N-(5-fluoro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(5-fluoro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Substitution Reactions: The ethyl and fluoro substituents can be introduced through nucleophilic substitution reactions using appropriate alkylating and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, leading to the formation of amines or other reduced derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or iodine (I₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield ethyl alcohol or acetic acid, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Agriculture: Triazole derivatives are known for their fungicidal activity, and this compound may be explored for use in crop protection.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(5-fluoro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Fungicidal Activity: The compound may disrupt the synthesis of essential components in fungal cell walls, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-(5-fluoro-2-methylphenyl)-4-methyl-2-thiophenecarboxamide: This compound shares a similar structure but has a thiophene ring instead of a triazole ring.
1-phenyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the ethyl and fluoro substituents but retains the core triazole-carboxamide structure.
Uniqueness
5-ethyl-N-(5-fluoro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties. The presence of the fluoro and ethyl groups can influence the compound’s reactivity, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C18H17FN4O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-ethyl-N-(5-fluoro-2-methylphenyl)-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17FN4O/c1-3-16-17(21-22-23(16)14-7-5-4-6-8-14)18(24)20-15-11-13(19)10-9-12(15)2/h4-11H,3H2,1-2H3,(H,20,24) |
InChI Key |
QSUWRDFWFMNOQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)C |
Origin of Product |
United States |
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